ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 534565-99-6
VCID: VC6972051
InChI: InChI=1S/C22H16ClN5O6/c1-3-34-22(31)15-11-14-18(24-17-6-4-5-9-27(17)21(14)30)26(2)19(15)25-20(29)13-10-12(23)7-8-16(13)28(32)33/h4-11H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C
Molecular Formula: C22H16ClN5O6
Molecular Weight: 481.85

ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

CAS No.: 534565-99-6

Cat. No.: VC6972051

Molecular Formula: C22H16ClN5O6

Molecular Weight: 481.85

* For research use only. Not for human or veterinary use.

ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate - 534565-99-6

Specification

CAS No. 534565-99-6
Molecular Formula C22H16ClN5O6
Molecular Weight 481.85
IUPAC Name ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Standard InChI InChI=1S/C22H16ClN5O6/c1-3-34-22(31)15-11-14-18(24-17-6-4-5-9-27(17)21(14)30)26(2)19(15)25-20(29)13-10-12(23)7-8-16(13)28(32)33/h4-11H,3H2,1-2H3
Standard InChI Key AZNRFQHXKLNXQD-PLRJNAJWSA-N
SMILES CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multistep organic reactions combining heterocyclic chemistry and esterification. A plausible synthetic route includes:

  • Formation of the triazatricyclic core:

    • Cyclization reactions involving amines and carbonyl compounds.

    • Use of catalysts to achieve regioselectivity in forming the tricyclic framework.

  • Introduction of the 5-chloro-2-nitrobenzoyl group:

    • Nucleophilic substitution or acylation using 5-chloro-2-nitrobenzoyl chloride or related derivatives.

  • Esterification:

    • Reaction between carboxylic acid intermediates and ethanol under acidic conditions to form the ethyl ester.

  • Purification:

    • Techniques such as recrystallization or chromatography are used to isolate the target compound.

Potential Applications

  • Pharmaceuticals:

    • The compound's structure suggests potential as an inhibitor for enzymes or receptors due to its rigid framework and functional groups.

    • The nitrobenzoyl moiety may enhance antimicrobial or anticancer activity.

  • Materials Science:

    • The triazatricyclic system could be explored for electronic or photonic applications due to its conjugated system.

  • Biological Studies:

    • Its ability to form hydrogen bonds makes it a candidate for studying protein-ligand interactions.

Biological Activity

Compounds with similar structural motifs have demonstrated diverse biological activities, including:

  • Antimicrobial properties: Nitrobenzoyl derivatives are known for their activity against bacterial and fungal strains.

  • Enzyme inhibition: Triazatricyclic compounds have been studied as inhibitors of proteases and kinases.

  • Anti-inflammatory effects: Chloro-substituted aromatic systems often exhibit anti-inflammatory activity.

Further experimental studies, such as molecular docking and in vitro assays, are necessary to confirm its specific bioactivity.

Research Findings

Although no direct studies on this specific compound were found in the provided sources, related literature highlights:

  • The importance of nitrobenzoyl derivatives in medicinal chemistry .

  • The utility of triazatricyclic frameworks in drug design .

  • Synthetic challenges associated with multi-functionalized heterocycles .

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